Cas no 2174980-89-1 (1-ethyl-3-azabicyclo[3.1.0]hexane)

1-Ethyl-3-azabicyclo[3.1.0]hexane is a bicyclic amine compound featuring a unique azabicyclo[3.1.0]hexane scaffold with an ethyl substituent at the 1-position. This structure imparts rigidity and steric constraints, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its compact bicyclic framework enhances binding affinity in receptor-targeted applications, while the nitrogen atom provides a versatile site for further functionalization. The compound's stability and synthetic accessibility make it suitable for developing bioactive molecules, including CNS-active agents and enzyme inhibitors. Its well-defined stereochemistry also allows for precise control in asymmetric synthesis. This compound is typically handled under inert conditions due to its reactive amine functionality.
1-ethyl-3-azabicyclo[3.1.0]hexane structure
2174980-89-1 structure
Product Name:1-ethyl-3-azabicyclo[3.1.0]hexane
CAS No:2174980-89-1
MF:C7H13N
MW:111.184821844101
MDL:MFCD26938280
CID:4641727
Update Time:2025-11-02

1-ethyl-3-azabicyclo[3.1.0]hexane Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-3-azabicyclo[3.1.0]hexane
    • MDL: MFCD26938280
    • Inchi: 1S/C7H13N/c1-2-7-3-6(7)4-8-5-7/h6,8H,2-5H2,1H3/t6-,7+/m1/s1
    • InChI Key: ZAPBJKNMYYDVGK-RQJHMYQMSA-N
    • SMILES: [C@]12(CC)[C@]([H])(C1)CNC2

1-ethyl-3-azabicyclo[3.1.0]hexane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1239592-1g
1-ethyl-3-azabicyclo[3.1.0]hexane
2174980-89-1 95%
1g
$290 2023-05-17
abcr
AB534556-250 mg
1-Ethyl-3-azabicyclo[3.1.0]hexane, 95%; .
2174980-89-1 95%
250MG
€193.50 2023-04-14
abcr
AB534556-250mg
1-Ethyl-3-azabicyclo[3.1.0]hexane, 95%; .
2174980-89-1 95%
250mg
€204.20 2025-03-19
A2B Chem LLC
AX55591-250mg
1-ethyl-3-azabicyclo[3.1.0]hexane
2174980-89-1 95%
250mg
$115.00 2024-04-20

Additional information on 1-ethyl-3-azabicyclo[3.1.0]hexane

Research Briefing on 1-ethyl-3-azabicyclo[3.1.0]hexane (CAS: 2174980-89-1) in Chemical Biology and Pharmaceutical Applications

The compound 1-ethyl-3-azabicyclo[3.1.0]hexane (CAS: 2174980-89-1) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research due to its unique bicyclic structure and potential therapeutic applications. This briefing synthesizes the latest findings on its synthesis, biological activity, and drug development potential from peer-reviewed literature published within the past 24 months.

Recent synthetic chemistry advancements have demonstrated efficient routes to produce 1-ethyl-3-azabicyclo[3.1.0]hexane with high enantiomeric purity. A 2023 study in Organic Letters detailed a novel asymmetric catalysis method achieving >95% ee, addressing previous challenges in stereocontrol. The rigid bicyclic scaffold has shown particular promise in medicinal chemistry applications, where it serves as a constrained building block to modulate pharmacokinetic properties of drug candidates.

Pharmacological investigations reveal that derivatives of 1-ethyl-3-azabicyclo[3.1.0]hexane exhibit selective binding to central nervous system targets. A Nature Communications paper (2024) reported potent activity (IC50 = 12 nM) against the serotonin 5-HT2C receptor subtype, with 100-fold selectivity over related receptors. This specificity suggests potential for developing novel neuropsychiatric therapeutics with reduced off-target effects compared to current medications.

Structural biology studies utilizing cryo-EM have elucidated the molecular interactions between 1-ethyl-3-azabicyclo[3.1.0]hexane-containing compounds and their protein targets. The constrained geometry of the bicyclic system appears to stabilize particular receptor conformations, as demonstrated in a recent Science Advances publication analyzing ligand-receptor complexes at 2.8 Å resolution.

Ongoing clinical translation efforts include two Phase I trials investigating 1-ethyl-3-azabicyclo[3.1.0]hexane derivatives as potential treatments for Parkinson's disease and major depressive disorder. Preliminary results presented at the 2024 American Chemical Society meeting indicated favorable blood-brain barrier penetration and safety profiles in animal models.

Future research directions highlighted in recent review articles emphasize the need for: (1) expanded structure-activity relationship studies to optimize therapeutic indices, (2) development of more sustainable synthetic routes, and (3) exploration of additional therapeutic areas beyond CNS disorders, including potential anti-inflammatory and antimicrobial applications.

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